molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7

6-Methoxybenzo[d]isoxazole

Cat. No. B1603707
CAS RN: 39835-05-7
M. Wt: 149.15 g/mol
InChI Key: POTFXHBOYWNKII-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isoxazole is a chemical compound with the molecular formula C8H7NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular weight of 6-Methoxybenzo[d]isoxazole is 165.15 . The structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .


Chemical Reactions Analysis

The synthesis of isoxazole began with the formation of the N-oxide intermediate C through intermediate B . Isoxazoline C was deprotonated in the presence of Et 2 NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that derivatives of 6-Methoxybenzo[d]isoxazole, such as isoxazole derivatives, show promise in cancer treatment. For example, compounds synthesized from 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine demonstrated cytotoxicity against various cancer cell lines. These compounds, particularly compound 20c, induced G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).

Chemical Synthesis and Transformations

6-Methoxybenzo[d]isoxazole is involved in various chemical synthesis processes. For instance, research on isoxazol-5-ones conversion to 2,3-dihydro-6H-1,3-oxazin-6-ones showed that dirhodium-catalyzed reactions and metal-free one-pot procedures can be used for this transformation (Jurberg & Davies, 2017). Additionally, 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole was synthesized for the alkylation of malonic ester and methoxytetralone enolates (Khripach & Ivanova, 1990).

Soil Metabolism in Agriculture

In agricultural contexts, the soil metabolism of isoxaben (related to 6-Methoxybenzo[d]isoxazole) in winter wheat crops has been studied. It was found that isoxaben is metabolized into non-toxic products, such as demethoxyisoxaben and 5-isoxazolone, which don't accumulate or generate toxic compounds in soil (Rouchaud et al., 1993).

Potential for Antimicrobial and Antitumor Applications

Compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have shown moderate antimicrobial and antitumor activities. These were isolated from the marine endophytic fungus NIGROSPORA sp. and indicated the potential for development into therapeutic agents (Xia et al., 2011).

Immunobiological Activity

In the realm of immunobiology, benzyl benzoates, including compounds derived from 6-Methoxybenzo[d]isoxazole, were studied for their potential as immunotherapeutic agents. These compounds, such as 2-methoxybenzyl-2-hydroxybenzoate, have shown promise in stimulating macrophage functions, which could be beneficial in treating infectious diseases (Choi et al., 2005).

Biological Activities of Isoxazole Derivatives

The synthesis and study of isoxazole derivatives, including those related to 6-Methoxybenzo[d]isoxazole, have revealed a broad spectrum of biological activities. For instance, novel S-triazolo-1,3,4-thiadiazines, imidazolo-1,3,4-thiadiazoles, and imidazolo-1,3,4-oxadiazoles containing isoxazole, were synthesized and are considered to have potentially useful biological activities (Fang & Ca, 2004).

Alzheimer's Disease Treatment

Derivatives of 6-Methoxybenzo[d]isoxazole have been explored in the context of Alzheimer's disease treatment. A study reported the development of 5-aroylindolyl-substituted hydroxamic acids, which showed inhibitory selectivity against histone deacetylase 6 (HDAC6) and demonstrated potential as treatments for Alzheimer's disease (Lee et al., 2018).

Synthesis of Medicinal Compounds

Isoquinuclidine derivatives, synthesized from 4-amino-5-chloro-2-methoxybenzoates and benzamides containing the 5- and 6-isoquinuclidinyl system, have been evaluated for their binding to various receptors, demonstrating potential in medicinal chemistry (Iriepa et al., 2002).

Safety And Hazards

6-Methoxybenzo[d]isoxazole is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFXHBOYWNKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613170
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[d]isoxazole

CAS RN

39835-05-7
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org

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